![molecular formula C17H30O7Si B14237530 Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol CAS No. 438457-58-0](/img/structure/B14237530.png)
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol is a complex organic compound with the molecular formula C17H30O7Si. This compound is characterized by the presence of an acetic acid moiety and a phenyl group substituted with tert-butyl(dimethyl)silyl and methanediol groups. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol typically involves multiple steps. One common method includes the protection of phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the methanediol group through a reaction with formaldehyde under acidic conditions. The final step involves the esterification of the resulting compound with acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The methanediol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Acetic acid, 1,1-dimethylethyl ester: Similar in having an acetic acid moiety but differs in the ester group.
tert-Butyl acetate: Shares the tert-butyl group but lacks the phenyl and methanediol groups.
Uniqueness
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol is unique due to the combination of its structural features, including the tert-butyl(dimethyl)silyl and methanediol groups
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
特性
CAS番号 |
438457-58-0 |
|---|---|
分子式 |
C17H30O7Si |
分子量 |
374.5 g/mol |
IUPAC名 |
acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol |
InChI |
InChI=1S/C13H22O3Si.2C2H4O2/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15;2*1-2(3)4/h6-9,12,14-15H,1-5H3;2*1H3,(H,3,4) |
InChIキー |
AIDOEPQCXBETRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
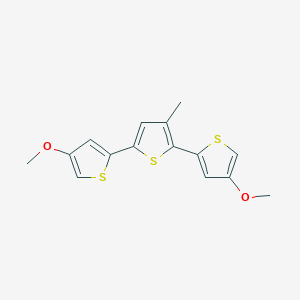
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
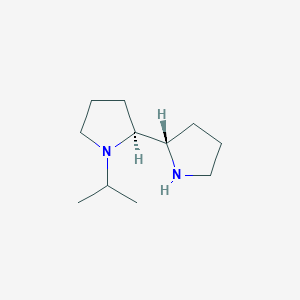
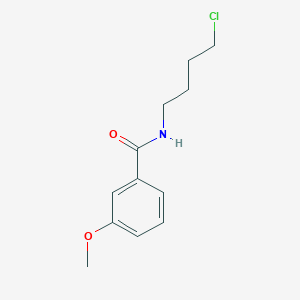
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
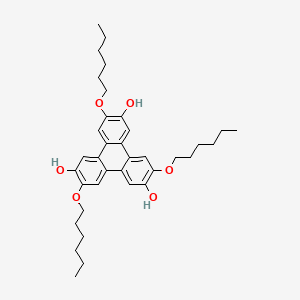
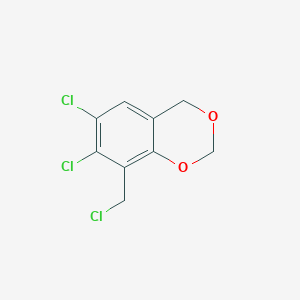
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
